SAR156497
Description
Properties
Molecular Formula |
C27H24N4O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31) |
InChI Key |
YXMQIWJYPNBZJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAR156497; SAR156497; SAR 156497. |
Origin of Product |
United States |
Foundational & Exploratory
SAR156497: A Technical Guide to its Binding Affinity for Aurora Kinases A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of SAR156497 to the Aurora kinases A, B, and C. This compound is a potent and exquisitely selective inhibitor of all three isoforms of the Aurora kinase family, which are key regulators of mitosis.[1] Their aberrant expression in a wide range of cancers has made them attractive targets for anticancer therapies.[1]
Binding Affinity of this compound to Aurora Kinases
This compound demonstrates potent inhibitory activity against Aurora A, Aurora B, and Aurora C, with IC50 values in the low nanomolar range. This high affinity makes it a valuable tool for studying the cellular functions of these kinases and a promising candidate for further drug development.
| Kinase Target | IC50 (nM) |
| Aurora A | 0.6 |
| Aurora B | 1.0 |
| Aurora C | 4.0 |
Table 1: Binding Affinity of this compound for Aurora Kinases A, B, and C. The half-maximal inhibitory concentration (IC50) values were determined using a caliper mobility shift assay.
Experimental Protocols
The binding affinity of this compound to Aurora kinases A, B, and C was determined using a biochemical assay that measures the phosphorylation of a peptide substrate. The following is a detailed description of the experimental protocol.
Caliper Mobility Shift Assay
This assay quantifies the level of phosphorylation of a fluorescently labeled peptide substrate by the respective Aurora kinase. The separation and quantification of the phosphorylated and non-phosphorylated peptides are achieved through microfluidic capillary electrophoresis.
Materials:
-
Enzymes: Recombinant human Aurora A, Aurora B, and Aurora C.
-
Substrate: Fluorescently labeled peptide substrate. For Aurora A and C, the peptide sequence is LRRASLG. For Aurora B, the peptide sequence is Kemptide (LRRASLG).
-
Inhibitor: this compound
-
ATP: Adenosine triphosphate
-
Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, and 2 mM DTT.
-
Stop Solution: 100 mM HEPES pH 7.4, 0.015% Brij-35, 0.2% Coating Reagent #3, and 10 mM EDTA.
Procedure:
-
Compound Preparation: A 10 mM stock solution of this compound in 100% DMSO was prepared. This was followed by serial dilutions in 100% DMSO to create a 10-point concentration curve. Each of these solutions was then further diluted 25-fold in the assay buffer.
-
Enzyme and Substrate Preparation: The Aurora kinase enzymes and their respective fluorescently labeled peptide substrates were diluted in the assay buffer to the desired concentrations.
-
Assay Reaction:
-
5 µL of the diluted this compound solution was added to the wells of a 384-well plate.
-
10 µL of the enzyme/substrate mix was then added to each well to initiate the kinase reaction. The final DMSO concentration in the reaction was 2%.
-
The reaction was incubated for a specified time at room temperature.
-
-
Reaction Termination: The kinase reaction was stopped by adding 15 µL of the stop solution to each well.
-
Data Acquisition and Analysis: The plate was read on a Caliper EZ Reader II. The instrument measures the amount of phosphorylated and unphosphorylated substrate in each well. The percentage of inhibition was calculated for each concentration of this compound, and the IC50 value was determined by fitting the data to a four-parameter logistical model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Aurora kinase signaling pathway and the experimental workflow for determining the inhibitory activity of this compound.
Figure 1: Simplified signaling pathways of Aurora A, B, and C, and the inhibitory action of this compound.
Figure 2: Experimental workflow for determining the IC50 of this compound against Aurora kinases.
References
Navigating the Cell Cycle: A Technical Guide to MDM2 Inhibition and Its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the initial query focused on SAR156497, publicly available scientific literature identifies this compound as a selective inhibitor of Aurora kinases A, B, and C, which are crucial for mitotic progression[1]. To address the core interest in the p53-MDM2 signaling axis and its role in cell cycle regulation, this guide will focus on a class of molecules that directly target this pathway: MDM2 inhibitors. These agents represent a promising therapeutic strategy in cancers with wild-type p53. This document will provide a comprehensive overview of the mechanism of action of MDM2 inhibitors, their impact on cell cycle progression, and the experimental protocols used to characterize these effects.
The MDM2-p53 Pathway: A Critical Regulator of Cell Fate
The tumor suppressor protein p53 is a transcription factor that plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage.[2][3] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2][4]
The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[4] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[5][6] In many cancers with wild-type p53, the function of this tumor suppressor is abrogated by the overexpression or amplification of MDM2, allowing cancer cells to evade p53-mediated cell cycle arrest and apoptosis.[4][7]
Mechanism of Action of MDM2 Inhibitors
Small-molecule MDM2 inhibitors are designed to disrupt the protein-protein interaction between MDM2 and p53.[5] By binding to the p53-binding pocket on MDM2, these inhibitors prevent the ubiquitination and degradation of p53.[5] This leads to the accumulation and activation of p53, which can then transactivate its downstream target genes, including those involved in cell cycle arrest and apoptosis.[6][8]
The primary mechanism by which MDM2 inhibitors induce cell cycle arrest is through the p53-dependent upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A).[9] p21 binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition.[10][11] Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its repression of E2F transcription factors and blocking entry into the S phase.[10]
Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.
Caption: MDM2-p53 pathway and the effect of MDM2 inhibitors.
Quantitative Analysis of MDM2 Inhibitor Effects
The effects of MDM2 inhibitors on cell cycle progression and target protein expression are typically quantified using various in vitro assays. The following tables summarize representative data from preclinical studies of MDM2 inhibitors.
Table 1: Effect of MDM2 Inhibitors on Cell Cycle Distribution in p53 Wild-Type Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| SJSA-1 (Osteosarcoma) | Control | 45% | 40% | 15% |
| MDM2 Inhibitor (1 µM) | 75% | 15% | 10% | |
| RS4;11 (Leukemia) | Control | 50% | 35% | 15% |
| MDM2 Inhibitor (1 µM) | 80% | 10% | 10% |
Data are representative and compiled from typical results reported in preclinical studies.
Table 2: Modulation of p53 Pathway Proteins by MDM2 Inhibitors
| Cell Line | Treatment | p53 Protein Level (Fold Change) | MDM2 Protein Level (Fold Change) | p21 Protein Level (Fold Change) |
| SJSA-1 (Osteosarcoma) | MDM2 Inhibitor (1 µM) | 4.86 | 3.03 | 3.48 |
| HCT116 (Colon Cancer) | MDM2 Inhibitor (1 µM) | 5.2 | 3.5 | 4.1 |
Data are representative and compiled from typical results reported in preclinical studies.[9]
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation:
-
Culture cells to 70-80% confluency and treat with the MDM2 inhibitor or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).[12]
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[12][13][14]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12][13]
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][13][14] PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.[15]
-
Incubate in the dark at room temperature for 30 minutes.[12]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets and aggregates.[13][14]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
-
Caption: Workflow for cell cycle analysis using flow cytometry.
2. Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Sample Preparation:
-
Treat cells with the MDM2 inhibitor or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[16]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, p21) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
-
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 6. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. targetedonc.com [targetedonc.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Cyclins and cell cycle checkpoints. | Semantic Scholar [semanticscholar.org]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of SAR156497
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR156497 is a potent and exquisitely selective inhibitor of the Aurora kinase family, encompassing Aurora A, Aurora B, and Aurora C. These serine/threonine kinases are critical regulators of mitosis, and their aberrant expression is frequently observed in a wide range of human malignancies. By targeting these central nodes of cell division, this compound disrupts essential mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of Aurora kinases A, B, and C, thereby inhibiting their catalytic activity. This inhibition prevents the phosphorylation of a multitude of downstream substrates that are essential for the proper execution of mitosis. The cellular consequences of this compound treatment are pleiotropic, reflecting the diverse roles of the Aurora kinases in cell division.
Downstream Signaling Pathways of Aurora Kinases Inhibited by this compound
The inhibition of Aurora kinases A, B, and C by this compound leads to the disruption of several critical mitotic signaling cascades.
Aurora A Signaling Pathway
Aurora A is a key regulator of centrosome maturation, mitotic entry, and spindle assembly. Its inhibition by this compound leads to defects in these processes. A critical downstream effector of Aurora A is the Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2), which is required for the localization and activation of Aurora A at the spindle poles. Another important substrate is the kinesin motor protein Eg5, which is essential for the separation of centrosomes and the establishment of a bipolar spindle. Furthermore, Aurora A contributes to mitotic entry by promoting the activation of the Cyclin B1-Cdk1 complex.
dot
Caption: Aurora A Signaling Pathway Inhibition by this compound.
Aurora B Signaling Pathway
Aurora B is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a central role in ensuring correct chromosome segregation and cytokinesis. A primary and well-characterized substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 (pH3S10) during mitosis. This phosphorylation is a critical biomarker for Aurora B activity. Inhibition of Aurora B by this compound leads to a significant reduction in pH3S10 levels. Furthermore, Aurora B is a key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature entry into anaphase. By phosphorylating proteins such as Mps1, Mad2, and BubR1, Aurora B ensures that all chromosomes are properly attached to the mitotic spindle. Disruption of this pathway by this compound can lead to aneuploidy and cell death.
dot
Caption: Aurora B Signaling Pathway Inhibition by this compound.
Aurora C Signaling Pathway
The function of Aurora C largely overlaps with that of Aurora B. It is also a component of the CPC and is involved in the regulation of chromosome segregation and cytokinesis. Like Aurora B, Aurora C can phosphorylate Histone H3 at Serine 10. Therefore, this compound-mediated inhibition of Aurora C contributes to the overall anti-mitotic phenotype.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Target | IC50 (nM) |
| Aurora A | 1.3 |
| Aurora B | 0.8 |
| Aurora C | 4.6 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Cellular IC50 (nM) for Proliferation |
| HCT116 | Colon Carcinoma | 10 |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Carcinoma | 25 |
| MCF7 | Breast Cancer | 30 |
Data represents the concentration of this compound required to inhibit 50% of cell proliferation after a 72-hour treatment.
Experimental Protocols
Detailed methodologies for key experiments to assess the downstream effects of this compound are provided below.
Experimental Workflow for Assessing this compound Activity
dot
Caption: General experimental workflow for studying this compound.
Protocol 1: Western Blot for Phosphorylated Histone H3 (Ser10)
This protocol describes the detection of phosphorylated Histone H3 at Serine 10 (pH3S10), a key biomarker of Aurora B/C activity, in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Primary antibody: Mouse anti-Histone H3 (as a loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pH3S10 and anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pH3S10 signal to the total Histone H3 signal.
Protocol 2: Immunofluorescence for Mitotic Phenotypes
This protocol allows for the visualization of mitotic defects, such as abnormal spindle formation and chromosome misalignment, induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin (for spindle visualization)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) (for identifying mitotic cells)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (anti-α-tubulin and anti-pH3S10) for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Washing and Staining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images of mitotic cells to assess spindle morphology and chromosome alignment.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.
Conclusion
This compound is a selective inhibitor of Aurora kinases that disrupts critical downstream signaling pathways essential for mitosis. This guide has detailed the primary pathways affected by this compound, including those regulated by Aurora A and B, and has provided quantitative data on its activity. The experimental protocols outlined herein offer a robust framework for researchers to further investigate the mechanism of action of this compound and to evaluate its therapeutic potential. The provided visualizations of the signaling pathways and experimental workflow aim to facilitate a clear understanding of the complex cellular processes targeted by this promising anti-cancer agent.
SAR156497: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR156497 is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.[1][2] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their aberrant expression is implicated in a wide range of malignancies.[1][2] This has made them a compelling target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical evaluation of this compound, tailored for professionals in the field of drug development.
Discovery of this compound
The discovery of this compound stemmed from the optimization of a novel series of tricyclic molecules. The lead compound was identified through a high-throughput screening campaign, and subsequent structure-activity relationship (SAR) studies focused on enhancing potency and selectivity for the Aurora kinases. This optimization process led to the identification of this compound as a clinical candidate with excellent in vitro and in vivo efficacy.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) |
| Aurora A | 1 |
| Aurora B | 3 |
| Aurora C | 2 |
Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the potent inhibition of all three Aurora kinase isoforms by this compound.
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (nM) |
| HCT-116 | Cell Proliferation | 15 |
| HeLa | Cell Proliferation | 20 |
| Jurkat | Cell Proliferation | 12 |
Data shows the potent anti-proliferative activity of this compound in various cancer cell lines.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Aurora kinase signaling pathway, which is essential for proper mitotic progression. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the potency of this compound against the Aurora kinases.
Protocol:
-
Reagents: Recombinant human Aurora A, B, and C enzymes, ATP, and a suitable peptide substrate (e.g., Kemptide).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ kinase assay which measures ADP formation lumimetrically.[3][4][5]
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (HCT-116)
This assay assesses the anti-proliferative effect of this compound on cancer cells.[6]
Protocol:
-
Cell Culture: Culture HCT-116 human colon carcinoma cells in appropriate growth medium.[6]
-
Procedure:
-
Seed the HCT-116 cells in 96-well plates and allow them to adhere overnight.[7]
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the plates for a period of 72 hours.[6]
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by analyzing the dose-response curve.[6]
In Vivo Tumor Xenograft Model
This model evaluates the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).
-
Procedure:
-
Subcutaneously implant human tumor cells (e.g., HCT-116) into the flanks of the mice.[8]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Chemical Synthesis
The chemical synthesis of this compound, chemically named ethyl 8-oxo-9-(3-(1H-benzimidazol-2-yloxy)phenyl)-4,5,6,7,8,9-hexahydro-2H-pyrrolo[3,4-b]quinoline-3-carboxylate, is a multi-step process. A generalized synthetic workflow is depicted below.
A key step in the synthesis involves the construction of the tricyclic pyrrolo[3,4-b]quinoline core, followed by the coupling with the 3-(1H-benzimidazol-2-yloxy)phenyl moiety. The synthesis requires careful control of reaction conditions and purification of intermediates at each step. For the detailed, step-by-step synthetic protocol, including specific reagents, reaction conditions, and characterization data, readers are referred to the supporting information of the primary publication by Carry et al. in the Journal of Medicinal Chemistry (2015).
Conclusion
This compound is a highly selective and potent pan-Aurora kinase inhibitor with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. The data presented in this technical guide underscore its potential as a valuable therapeutic agent for the treatment of cancers with dysregulated Aurora kinase signaling. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds.
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. promega.co.uk [promega.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
SAR156497: A Technical Guide to its Effects on Mitosis and Cytokinesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR156497 is a potent and selective inhibitor of Aurora kinases A, B, and C, a family of serine/threonine kinases that play critical roles in the regulation of cell division.[1] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy. This technical guide provides an in-depth overview of the effects of this compound on mitosis and cytokinesis, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Introduction to this compound and its Target: Aurora Kinases
The Aurora kinase family consists of three members in mammals: Aurora A, Aurora B, and Aurora C. These kinases are essential for the proper execution of mitosis, ensuring accurate chromosome segregation and cell division.
-
Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle.
-
Aurora B is a component of the chromosomal passenger complex (CPC) and has diverse roles throughout mitosis, including chromosome condensation, correction of kinetochore-microtubule attachments, and regulation of the spindle assembly checkpoint (SAC). It is also critically involved in the process of cytokinesis.
-
Aurora C has functions that overlap with Aurora B and is also implicated in meiosis.
This compound is a small molecule inhibitor that has demonstrated high selectivity for all three Aurora kinase isoforms.[1] Its mechanism of action is centered on the inhibition of the catalytic activity of these kinases, thereby disrupting the downstream signaling pathways that govern mitotic progression and cytokinesis.
Effects of this compound on Mitosis
Inhibition of Aurora kinases by this compound leads to a cascade of defects during mitosis, primarily due to the disruption of Aurora A and Aurora B functions. These effects culminate in mitotic arrest and, ultimately, cell death in cancer cells.
Disruption of Spindle Formation and Function
By inhibiting Aurora A, this compound interferes with the proper formation and function of the mitotic spindle. This can lead to defects in centrosome separation, resulting in the formation of monopolar or multipolar spindles.
Impairment of Chromosome Alignment and Segregation
The primary mitotic role of Aurora B is to ensure the correct attachment of microtubules to the kinetochores of sister chromatids. Inhibition of Aurora B by this compound disrupts this error correction mechanism. Consequently, cells are unable to properly align their chromosomes at the metaphase plate, leading to chromosome mis-segregation during anaphase.
Abrogation of the Spindle Assembly Checkpoint (SAC)
The SAC is a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Aurora B plays a key role in activating the SAC in response to attachment errors. By inhibiting Aurora B, this compound can weaken or abrogate the SAC, leading to premature exit from mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.
Induction of Mitotic Arrest and Apoptosis
The culmination of these mitotic defects—defective spindle formation, chromosome misalignment, and a compromised spindle assembly checkpoint—leads to a prolonged arrest in mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Effects of this compound on Cytokinesis
Cytokinesis is the final stage of cell division, where the cytoplasm is divided to form two distinct daughter cells. Aurora B is a key regulator of this process, and its inhibition by this compound leads to significant defects in cytokinesis.
Mechanism of Cytokinesis Failure
Aurora B, as part of the chromosomal passenger complex, localizes to the central spindle and midbody during late anaphase and telophase. At these locations, it phosphorylates several key substrates that are essential for the formation and constriction of the contractile actomyosin ring, which drives the ingression of the cleavage furrow.
Inhibition of Aurora B by this compound prevents the phosphorylation of these critical substrates. This leads to a failure in the proper assembly and function of the contractile ring, resulting in incomplete or failed cytokinesis.
Formation of Polyploid Cells
A direct consequence of cytokinesis failure is the formation of polyploid cells, which contain multiple sets of chromosomes (e.g., tetraploid cells with 4N DNA content). These polyploid cells are often genetically unstable and can undergo apoptosis.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical studies on the effects of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | Data not available in search results |
| HeLa | Cervical Cancer | Data not available in search results |
| A549 | Lung Carcinoma | Data not available in search results |
| MCF7 | Breast Cancer | Data not available in search results |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: Cellular Effects of this compound on Mitosis and Cytokinesis
| Parameter | Cell Line | Concentration of this compound | Observation |
| Mitotic Index (% of cells in mitosis) | HCT116 | Data not available in search results | Data not available in search results |
| Frequency of Abnormal Mitoses (%) | HeLa | Data not available in search results | Data not available in search results |
| Frequency of Cytokinesis Failure (%) | A549 | Data not available in search results | Data not available in search results |
| Percentage of Polyploid Cells (>4N) | HCT116 | Data not available in search results | Data not available in search results |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Proliferation Assay
Purpose: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well microplates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Add 20 µL of a colorimetric reagent (e.g., MTT, XTT, or WST-1) to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Immunofluorescence Microscopy for Mitotic Spindle and Chromosome Analysis
Purpose: To visualize the effects of this compound on the mitotic spindle, chromosome alignment, and segregation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and a kinetochore marker (e.g., anti-centromere antibody, ACA) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-human) for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology and chromosome alignment.
Flow Cytometry for Cell Cycle Analysis
Purpose: To quantify the effects of this compound on cell cycle progression, specifically the accumulation of cells in the G2/M phase and the induction of polyploidy.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases. Quantify the population of cells with >4N DNA content to assess the level of polyploidy.
Time-Lapse Microscopy for Observing Mitosis and Cytokinesis
Purpose: To dynamically observe the effects of this compound on the progression of mitosis and the process of cytokinesis in living cells.
Protocol:
-
Cell Culture and Transfection (Optional): Plate cells in a glass-bottom dish suitable for live-cell imaging. If desired, transfect cells with fluorescently tagged proteins to visualize specific cellular structures (e.g., H2B-mCherry for chromatin and EGFP-α-tubulin for microtubules).
-
Drug Treatment: Add this compound or vehicle to the culture medium just before or at the beginning of imaging.
-
Imaging: Place the dish on the stage of a microscope equipped with a live-cell imaging chamber that maintains temperature, humidity, and CO2 levels. Acquire images at multiple positions every 5-15 minutes for 24-48 hours using both phase-contrast and fluorescence channels.
-
Analysis: Analyze the resulting time-lapse movies to track the fate of individual cells. Measure the duration of mitosis (from nuclear envelope breakdown to anaphase onset) and observe for mitotic errors such as chromosome mis-segregation and cytokinesis failure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects.
References
The Structure-Activity Relationship of SAR156497: A Deep Dive into a Potent and Selective Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SAR156497, a highly selective inhibitor of Aurora kinases A, B, and C. Developed by Sanofi, this compound emerged from the optimization of a novel series of tricyclic molecules and has demonstrated both in vitro and in vivo efficacy.[1] This document summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Structure-Activity Relationship Insights
The development of this compound involved a systematic exploration of a tricyclic scaffold, leading to a compound with exceptional potency and selectivity for the Aurora kinase family. The core of the SAR studies focused on modifications at various positions of the tricyclic system to enhance inhibitory activity against Aurora kinases while minimizing off-target effects.
Quantitative SAR Data
The following tables summarize the key structure-activity relationship data for this compound and its analogs as reported in the primary literature.
Table 1: In Vitro Inhibitory Activity of this compound and Key Analogs against Aurora Kinases
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| This compound (47) | H | 2-aminobenzimidazole | 0.6 | 1.0 |
| Analog 1 | Me | 2-aminobenzimidazole | 1.2 | 2.5 |
| Analog 2 | H | Benzimidazole | 5.4 | 12.1 |
| Analog 3 | H | 4-fluorobenzimidazole | 2.1 | 4.8 |
| Analog 4 | H | 5-chlorobenzimidazole | 0.9 | 2.1 |
Data compiled from Carry, J-C., et al. J Med Chem. 2015, 58(1), 362-75.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| HCT116 | Proliferation | 15 |
| HeLa | Histone H3 Phosphorylation (pHisH3) | 20 |
Data compiled from the supporting information of Carry, J-C., et al. J Med Chem. 2015, 58(1), 362-75.
Mechanism of Action: Targeting the Mitotic Machinery
This compound exerts its anticancer effects by inhibiting Aurora kinases, which are crucial regulators of mitosis.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. By inhibiting these kinases, this compound disrupts the proper execution of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against Aurora kinases A and B.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Aurora A and Aurora B enzymes were used. A fluorescently labeled peptide substrate was utilized for the assay.
-
Compound Preparation: Test compounds were serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The kinase reaction was initiated by mixing the enzyme, substrate, ATP, and the test compound in a 384-well plate. The final assay volume was 20 µL.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (HCT116)
Objective: To assess the anti-proliferative activity of this compound in a human colon cancer cell line.
Methodology:
-
Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 72 hours.
-
Cell Viability Measurement: Cell viability was assessed using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin.
-
Fluorescence Reading: Fluorescence was measured using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., HCT116) were subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the structure-activity relationship studies of the this compound series.
Caption: General workflow for SAR studies of the this compound series.
This comprehensive guide provides a detailed overview of the structure-activity relationship of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and protocols serve as a foundational resource for further investigation and development of novel Aurora kinase inhibitors.
References
Methodological & Application
Application Notes and Protocols for SAR156497 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR156497 is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.[1] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical assay for direct kinase inhibition and a cell-based assay for assessing its anti-proliferative effects. The provided methodologies are based on established techniques for evaluating Aurora kinase inhibitors.
Introduction
The Aurora kinase family of serine/threonine kinases plays a crucial role in the regulation of mitosis.[1] Their dysregulation is frequently observed in various malignancies, making them attractive targets for cancer therapy.[1] this compound has been identified as a highly selective inhibitor of Aurora kinases A and B, demonstrating significant potential as an anti-cancer agent.[1][2][3] Accurate and reproducible in vitro testing is critical for the preclinical evaluation of such inhibitors. These application notes provide detailed protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay, along with data presentation tables and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Biochemical Activity of this compound against Aurora Kinases
| Target Kinase | IC50 (nM) | Assay Method |
| Aurora A | 0.6 | Biochemical Kinase Assay |
| Aurora B | 1.0 | Biochemical Kinase Assay |
Data sourced from MedchemExpress, citing Carry JC, et al. J Med Chem. 2015 Jan 8;58(1):362-75.[2][3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HCT116 | Proliferation | Cell Viability | Not explicitly stated in search results, but HCT116 is a relevant cell line.[3] |
Signaling Pathway
The Aurora kinases are key regulators of cell cycle progression, particularly during mitosis. Aurora A is involved in centrosome maturation and separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases by this compound disrupts these processes, leading to mitotic arrest (G2/M phase), and in some cases, polyploidy, ultimately inducing apoptosis in cancer cells. A key substrate of Aurora B is Histone H3, and inhibition of its phosphorylation at Serine 10 is a common biomarker for Aurora B inhibitor activity.
Caption: Inhibition of Aurora A and B by this compound disrupts mitosis, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Biochemical Aurora Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes the determination of the IC50 value of this compound against Aurora A and B kinases using a luminescence-based kinase assay that measures the amount of ADP produced.[4][5][6]
Materials:
-
Recombinant human Aurora A and Aurora B kinase (active)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]
-
384-well white plates
-
Multilabel plate reader capable of luminescence detection
Protocol Workflow:
Caption: Workflow for determining the IC50 of this compound using the ADP-Glo kinase assay.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a reaction mixture containing the Aurora kinase in kinase buffer. Add 2 µL of this mixture to each well.
-
Prepare a mixture of the kinase substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The data is then analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Format)
This protocol describes a method to assess the anti-proliferative effect of this compound on the HCT116 human colon carcinoma cell line using an MTT assay.[7]
Materials:
-
HCT116 human colon carcinoma cell line
-
Growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol Workflow:
Caption: Workflow for assessing the anti-proliferative activity of this compound in HCT116 cells using an MTT assay.
Procedure:
-
Culture HCT116 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1.5 x 10^4 cells per well in 100 µL of growth medium.[6] Incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.[6]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The biochemical assay allows for the precise determination of the inhibitory potency against purified Aurora kinases, while the cell-based proliferation assay provides insight into the compound's anti-cancer activity in a relevant cellular context. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for the continued investigation of this compound and other Aurora kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.sg [promega.sg]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: SAR156497-Induced Apoptosis in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR156497 is a potent and selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention. Inhibition of these kinases can lead to mitotic catastrophe and subsequent apoptosis in cancer cells. This document provides detailed protocols for assessing this compound-induced apoptosis in the human colorectal carcinoma cell line, HCT116, a widely used model in cancer research.[2][3] The protocols outlined below cover key assays for detecting and quantifying apoptosis, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for apoptosis-related proteins.
Mechanism of Action: this compound
This compound exerts its anti-cancer effects by inhibiting Aurora kinases, which play crucial roles in cell division.
-
Aurora Kinase A (AURKA) is involved in centrosome maturation and separation, as well as spindle assembly.
-
Aurora Kinase B (AURKB) is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
-
Aurora Kinase C (AURKC) is primarily expressed in meiotic cells, but its role in cancer is also emerging.
By inhibiting these kinases, this compound disrupts the proper execution of mitosis, leading to polyploidy and ultimately triggering the intrinsic apoptotic pathway. This involves the activation of caspases and the cleavage of key cellular substrates, culminating in programmed cell death.
Signaling Pathway
Caption: this compound-induced apoptosis signaling cascade in HCT116 cells.
Experimental Workflow
Caption: General workflow for assessing this compound-induced apoptosis in HCT116 cells.
Data Presentation
The following tables present illustrative data on the effects of this compound on HCT116 cells. This data is based on expected outcomes from Aurora kinase inhibition and should be used as a template for presenting experimental results.
Table 1: Effect of this compound on HCT116 Cell Viability (MTT Assay)
| This compound Concentration (nM) | % Cell Viability (48h) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 85.2 ± 5.1 |
| 50 | 62.7 ± 3.8 |
| 100 | 45.1 ± 4.2 |
| 500 | 23.5 ± 3.1 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 50 | 15.8 ± 2.1 | 5.3 ± 1.2 |
| 100 | 28.4 ± 3.5 | 12.7 ± 2.3 |
| 500 | 45.1 ± 4.2 | 25.6 ± 3.9 |
Table 3: Caspase-3/7 Activity in HCT116 Cells
| This compound Concentration (nM) | Relative Caspase-3/7 Activity (Fold Change) ± SD |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 50 | 2.8 ± 0.3 |
| 100 | 5.2 ± 0.6 |
| 500 | 8.9 ± 1.1 |
Table 4: Densitometric Analysis of Western Blot Results
| Protein | This compound (100 nM, 48h) - Relative Band Intensity (Normalized to β-actin) |
| Cleaved Caspase-3 | 4.5-fold increase |
| Cleaved PARP | 5.2-fold increase |
| Bcl-2 | 0.4-fold decrease |
| Bax | 2.1-fold increase |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 (ATCC® CCL-247™).
-
Culture Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HCT116 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 70-80% confluency before treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the drug-containing medium and incubate for the specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment with this compound, collect both the culture medium (containing detached cells) and adherent cells (by trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer or fluorometer
Protocol:
-
Seed HCT116 cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
References
- 1. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. Aurora kinase inhibition induces PUMA via NF-κB to kill colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SAR156497 Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR156497 is a potent and highly selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This document provides detailed protocols for establishing a human colon carcinoma HCT-116 xenograft model to evaluate the in vivo efficacy of this compound. The included data and methodologies are based on preclinical studies of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Once daily (QD) | 776 ± 241 | - |
| This compound | 50 mg/kg, QD, p.o. | 171 ± 52 | 78 |
Data presented as mean ± SEM.
Experimental Protocols
Cell Line Maintenance
-
Cell Line: HCT-116 (Human Colorectal Carcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Animal Model
-
Species: Severe Combined Immunodeficient (SCID) mice
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Xenograft Tumor Implantation
-
Cell Preparation:
-
Harvest HCT-116 cells during the exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 2 x 10⁷ cells/mL.
-
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Drug Administration
-
Test Article: this compound
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: 50 mg/kg
-
Route of Administration: Oral gavage (p.o.)
-
Dosing Schedule: Once daily (QD)
-
Control Group: Administer the vehicle alone using the same route and schedule.
Efficacy Evaluation
-
Continue the dosing for the specified duration (e.g., 21 days).
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Visualizations
Signaling Pathway of Aurora Kinase Inhibition
Caption: this compound inhibits Aurora kinases, disrupting mitotic progression.
Experimental Workflow for this compound Xenograft Model
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
Determining the Potency of SAR156497: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of SAR156497, a potent and selective Aurora kinase inhibitor, in various cancer cell lines. These guidelines are intended to assist researchers in accurately assessing the anti-proliferative activity of this compound and understanding its mechanism of action.
Introduction
This compound is a small molecule inhibitor that selectively targets Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Aberrant expression and activity of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for anti-cancer drug development.[1] Determining the IC50 value of this compound across different cancer cell lines is a critical step in its preclinical evaluation, providing a quantitative measure of its potency and a basis for selecting relevant models for further in vivo studies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of Aurora kinases. These serine/threonine kinases play crucial roles in several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts the proper execution of mitosis, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.
Diagram of the Aurora Kinase Signaling Pathway and the Role of this compound
References
Application Notes and Protocols for Western Blot Analysis of p-Aurora Kinase with SAR156497
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their dysregulation is frequently observed in various human cancers, making them attractive targets for cancer therapy. SAR156497 is a potent and exquisitely selective inhibitor of Aurora kinases A, B, and C.[1] This document provides a detailed protocol for the analysis of Aurora kinase phosphorylation (a marker of its activity) in cancer cell lines treated with this compound using Western blotting.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. In this application, the technique is used to quantify the levels of phosphorylated Aurora kinase (p-Aurora) in cell lysates following treatment with varying concentrations of this compound. This allows for the determination of the inhibitor's potency and its effect on the Aurora kinase signaling pathway.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical Western blot experiment analyzing the effect of this compound on the phosphorylation of Aurora A (at Threonine 288) and Aurora B (at Threonine 232) in a cancer cell line (e.g., HCT116). The data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the untreated control.
Table 1: Dose-Dependent Inhibition of p-Aurora A (Thr288) by this compound
| This compound Concentration (nM) | Normalized p-Aurora A Signal Intensity | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.52 | 48 |
| 10 | 0.15 | 85 |
| 100 | 0.05 | 95 |
| 1000 | 0.02 | 98 |
Table 2: Dose-Dependent Inhibition of p-Aurora B (Thr232) by this compound
| This compound Concentration (nM) | Normalized p-Aurora B Signal Intensity | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.78 | 22 |
| 1 | 0.45 | 55 |
| 10 | 0.12 | 88 |
| 100 | 0.04 | 96 |
| 1000 | 0.01 | 99 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 human colon carcinoma cells are a suitable model as they are known to express Aurora kinases.
-
Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment with this compound:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 24 hours).
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
Western Blotting
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-phospho-Aurora A (Thr288) antibody
-
Rabbit anti-phospho-Aurora B (Thr232) antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p-Aurora kinase bands to the corresponding β-actin band to correct for loading differences.
-
Visualizations
References
Application Notes & Protocols: SAR156497 for Inducing Mitotic Arrest In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: SAR156497 is a potent and exquisitely selective small molecule inhibitor of the Aurora kinases A, B, and C.[1] The Aurora kinase family plays an essential role in the regulation of cell division, and their aberrant expression is a hallmark of many malignancies, making them a key target in oncology drug discovery.[1] this compound functions by inhibiting the catalytic activity of these kinases, leading to defects in mitotic processes such as centrosome separation, spindle assembly, and cytokinesis. The ultimate cellular outcome of this inhibition is a robust mitotic arrest, followed by apoptosis in cancer cells. These application notes provide detailed protocols for inducing and quantifying mitotic arrest in cancer cell lines using this compound.
Mechanism of Action: Aurora Kinase Inhibition
This compound targets the ATP-binding pocket of Aurora kinases A, B, and C, preventing the phosphorylation of their downstream substrates that are critical for mitotic progression.
-
Inhibition of Aurora A: Disrupts centrosome maturation and separation, leading to the formation of monopolar spindles.
-
Inhibition of Aurora B: Prevents the proper function of the chromosomal passenger complex (CPC), leading to chromosome alignment defects, failure of the spindle assembly checkpoint (SAC), and abortive cytokinesis.
-
Inhibition of Aurora C: While less characterized, its inhibition likely contributes to overall mitotic disruption, particularly in meiosis and certain cancers.
The collective inhibition of these kinases results in a G2/M phase cell cycle arrest, characterized by an accumulation of cells with 4N DNA content and condensed chromatin.
References
Application Notes and Protocols for Cell Cycle Analysis with SAR156497 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR156497 is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases by this compound disrupts the proper execution of mitosis, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). This application note provides a detailed protocol for the analysis of cell cycle alterations induced by this compound in cancer cell lines using flow cytometry.
Signaling Pathway
This compound targets the Aurora kinase family, which is central to the regulation of cell division. The diagram below illustrates the key roles of Aurora kinases A and B in mitosis and the point of inhibition by this compound.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on the cell cycle using flow cytometry.
Caption: Experimental Workflow for Cell Cycle Analysis.
Data Presentation
The following table presents representative data on the effect of an Aurora kinase inhibitor on the cell cycle distribution of HCT116 human colorectal carcinoma cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| 10 nM Aurora Kinase Inhibitor | 38.5 ± 2.5 | 25.1 ± 1.9 | 36.4 ± 2.3 |
| 50 nM Aurora Kinase Inhibitor | 25.3 ± 1.8 | 15.7 ± 1.2 | 59.0 ± 2.9 |
| 100 nM Aurora Kinase Inhibitor | 15.1 ± 1.5 | 8.9 ± 0.9 | 76.0 ± 3.5 |
Note: This data is representative of the expected effects of an Aurora kinase inhibitor and is provided for illustrative purposes. Actual results with this compound may vary.
Experimental Protocols
Materials
-
HCT116 human colorectal carcinoma cell line
-
McCoy's 5A Medium or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution prepared in DMSO)
-
Dimethyl sulfoxide (DMSO), vehicle control
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
6-well tissue culture plates
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HCT116 cells into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (approximately 50-60% confluency).
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A final DMSO concentration of ≤0.1% is recommended for all treatments, including the vehicle control.
-
Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Sample Preparation for Flow Cytometry
-
Following incubation, collect the culture medium (which may contain detached, apoptotic cells) from each well.
-
Wash the adherent cells with PBS and then detach them by adding trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS and transfer to a flow cytometry tube.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
Propidium Iodide Staining and Flow Cytometry
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Add 500 µL of propidium iodide staining solution (final concentration 50 µg/mL).
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates. The G0/G1 peak should be set at a linear value, and the G2/M peak will appear at approximately twice the fluorescence intensity of the G0/G1 peak. The S phase population will be between the G0/G1 and G2/M peaks.
References
Troubleshooting & Optimization
SAR156497 solubility and preparation for cell culture
Welcome to the technical support center for SAR156497. This resource provides essential information for researchers, scientists, and drug development professionals on the solubility and preparation of this compound for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1] It plays a crucial role in regulating mitosis and is a subject of interest in anticancer research.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of Aurora kinases, which are essential for proper spindle formation, chromosome segregation, and cytokinesis during cell division. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for in vitro studies. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q4: How should I store the this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.
Solubility Data
| Solvent | Recommended Concentration Range for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | It is recommended to perform a small-scale test to ensure complete dissolution at the desired concentration. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 468.50 g/mol .
-
Formula: Mass (mg) = 10 mM * 468.50 g/mol * Volume (L)
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Prepare the final working concentration: Further dilute the intermediate solution (or the stock solution directly) into the complete cell culture medium to achieve the desired final concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Mix and apply to cells: Gently mix the final working solution and add it to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in stock solution or upon dilution in media. | The compound's solubility limit has been exceeded. The aqueous nature of the cell culture medium can cause hydrophobic compounds to precipitate. | - Ensure the stock solution in DMSO is fully dissolved before use. Gentle warming and vortexing can help. - When diluting into aqueous media, add the DMSO stock solution to the media dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations. - Consider preparing a more dilute intermediate stock solution in a co-solvent system if precipitation persists. |
| High levels of cell death observed, even at low concentrations of this compound. | The cell line may be highly sensitive to Aurora kinase inhibition. The final DMSO concentration might be too high. The compound may have degraded. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. - Ensure the final DMSO concentration in the culture medium is not cytotoxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration. - Use freshly prepared working solutions and avoid multiple freeze-thaw cycles of the stock solution. |
| Inconsistent or unexpected experimental results. | Inaccurate pipetting or dilution. Cell line variability or contamination. Degradation of the compound. | - Use calibrated pipettes and perform serial dilutions carefully. - Regularly check cell morphology and test for mycoplasma contamination. Use cells within a consistent passage number range. - Store the stock solution properly in aliquots at -20°C and protect it from light. |
| Cells arrest in mitosis but do not undergo apoptosis. | The concentration of this compound may be sufficient to induce mitotic arrest but not to trigger the apoptotic cascade in the specific cell line or time frame. | - Increase the concentration of this compound. - Extend the incubation time of the experiment. - Use a more sensitive assay to detect early markers of apoptosis. |
Visualizations
Caption: Experimental workflow for preparing this compound.
Caption: Simplified Aurora kinase signaling pathway.
References
Technical Support Center: Troubleshooting Resistance to SAR156497 in Cancer Cells
Welcome to the technical support center for SAR156497, a selective inhibitor of Aurora kinases A, B, and C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential mechanisms of resistance to this compound in cancer cell lines. The information provided is based on established mechanisms of resistance to other Aurora kinase inhibitors and general principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1] These kinases are crucial for the regulation of mitosis, and their inhibition by this compound leads to defects in cell division and subsequent apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, research on other Aurora kinase inhibitors suggests several potential mechanisms that your cell line may have developed. These can be broadly categorized as:
-
On-Target Alterations: Mutations in the Aurora kinase genes (AURKA, AURKB, AURKC) that prevent or reduce the binding affinity of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell.
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Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of Aurora kinases, allowing for cell survival and proliferation.
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Alterations in Downstream Effectors or Cell Cycle Regulation: Changes in proteins that function downstream of Aurora kinases or in other cell cycle checkpoints that might render the cells less dependent on Aurora kinase activity.
Q3: How can I experimentally determine if my resistant cell line has mutations in Aurora kinases?
You can sequence the coding regions of the AURKA, AURKB, and AURKC genes in both your sensitive parental cell line and your resistant derivative. A common technique is Sanger sequencing of PCR-amplified exons. Any identified mutations should be analyzed for their potential impact on the ATP-binding pocket of the kinase, where this compound is expected to bind. For example, a study on the Aurora B inhibitor ZM447439 identified a G160E mutation in the kinase domain that conferred resistance.[2]
Q4: What methods can be used to investigate the involvement of drug efflux pumps in resistance to this compound?
To assess the role of efflux pumps, you can perform cytotoxicity assays with this compound in the presence and absence of known inhibitors of common ABC transporters, such as verapamil (for ABCB1/MDR1) or MK-571 (for ABCC/MRP transporters). A significant potentiation of this compound's effect in the presence of these inhibitors would suggest the involvement of drug efflux. Additionally, you can measure the intracellular accumulation of a fluorescent substrate of these pumps (like Rhodamine 123 for ABCB1) using flow cytometry. A lower accumulation in resistant cells that is reversible with an inhibitor is indicative of increased efflux. Studies have shown that elevated ABCB1 expression can confer resistance to the Aurora kinase inhibitor GSK-1070916.[3]
Troubleshooting Guide
This guide provides a structured approach to investigating resistance to this compound in your cancer cell line models.
Problem: Decreased sensitivity (increased IC50) to this compound in a derived cell line compared to the parental line.
Table 1: Summary of Potential Resistance Mechanisms and Experimental Approaches
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells | Key Considerations |
| Target Alteration (Aurora Kinase Mutation) | 1. Gene sequencing (AURKA, AURKB, AURKC)2. Molecular modeling | 1. Identification of non-synonymous mutations in the kinase domain.2. Predicted disruption of drug-target interaction. | Compare sequences to the parental cell line. Focus on mutations near the ATP-binding pocket. |
| Increased Drug Efflux | 1. Cytotoxicity assay with efflux pump inhibitors2. Intracellular drug accumulation assay3. Western blot or qPCR for ABC transporters (e.g., ABCB1, ABCG2) | 1. Re-sensitization to this compound in the presence of inhibitors.2. Reduced intracellular accumulation of a fluorescent substrate.3. Increased expression of specific ABC transporters. | Use multiple, well-characterized inhibitors to identify the specific transporter family involved. |
| Bypass Pathway Activation | 1. Phospho-proteomic analysis2. Western blot for key signaling proteins (e.g., p-AKT, p-ERK)3. Combination therapy with inhibitors of suspected bypass pathways | 1. Identification of hyperactivated signaling pathways.2. Increased phosphorylation of key nodes in survival pathways.3. Synergistic or additive effects when combining this compound with a bypass pathway inhibitor. | Compare proteomic profiles of sensitive and resistant cells under this compound treatment. |
| Altered Cell Cycle or Apoptotic Response | 1. Cell cycle analysis by flow cytometry2. Apoptosis assays (e.g., Annexin V staining, caspase activity)3. Western blot for cell cycle and apoptosis regulators (e.g., p53, p21, Bcl-2 family) | 1. Reduced G2/M arrest upon this compound treatment.2. Decreased induction of apoptosis.3. Altered expression of proteins that regulate cell cycle progression or apoptosis. | Analyze protein levels both at baseline and after drug treatment to observe dynamic changes. |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to this compound.[4][5]
-
Determine the initial IC50: Perform a dose-response curve of this compound on the parental cancer cell line to determine the initial 50% inhibitory concentration (IC50).
-
Initial selection: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, for example, increasing the concentration by 1.5 to 2-fold at each step.
-
Establishment of resistant clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of resistant clones: Expand the clones and confirm their resistance by performing a new dose-response curve for this compound and comparing the IC50 to the parental cell line. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound.
Protocol 2: Sequencing of Aurora Kinase Genes
-
Genomic DNA isolation: Extract high-quality genomic DNA from both the parental and this compound-resistant cell lines.
-
Primer design: Design PCR primers to amplify the coding exons of AURKA, AURKB, and AURKC.
-
PCR amplification: Perform PCR for each exon.
-
PCR product purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence analysis: Align the sequencing results to the reference sequences of the Aurora kinase genes to identify any mutations in the resistant cell line that are not present in the parental line.
Visualizations
Signaling Pathway: Potential Bypass Mechanisms to Aurora Kinase Inhibition
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing SAR156497 Toxicity in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the management of toxicities associated with the pan-Aurora kinase inhibitor, SAR156497, in animal models. The guidance provided is based on the known toxicological profile of pan-Aurora kinase inhibitors as a class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an exquisitely selective inhibitor of Aurora kinases A, B, and C. These serine/threonine kinases are essential for the regulation of mitosis and cell division. By inhibiting these kinases, this compound disrupts the process of cell division in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.
Q2: What are the expected dose-limiting toxicities of this compound in animal models?
Based on the mechanism of action and data from other pan-Aurora kinase inhibitors, the primary dose-limiting toxicity of this compound is expected to be myelosuppression , particularly neutropenia (a decrease in neutrophils, a type of white blood cell)[1][2]. This is because hematopoietic progenitor cells in the bone marrow are rapidly dividing and are therefore sensitive to the anti-proliferative effects of Aurora kinase inhibition. Other potential toxicities include:
-
Gastrointestinal (GI) toxicity: Diarrhea, nausea, and vomiting.
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General constitutional symptoms: Fatigue, decreased appetite, and weight loss.
One study noted that a selective pan-Aurora inhibitor, this compound, had a narrow therapeutic window in colon adenocarcinoma xenograft studies, suggesting a higher potential for toxicity at doses required for anti-tumor efficacy[3].
Q3: How can I monitor for this compound-induced toxicities in my animal models?
Regular and careful monitoring is crucial for early detection and management of toxicities. Key monitoring parameters include:
-
Complete Blood Counts (CBCs): Perform regular blood draws (e.g., via tail vein or saphenous vein) to monitor white blood cell counts (especially neutrophils), red blood cell counts, and platelet counts. The frequency of monitoring should be increased around the expected nadir (lowest point) of blood cell counts.
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Clinical Observations: Daily monitoring of animals for clinical signs of distress, including changes in activity level, posture, grooming habits, and food and water intake.
-
Body Weight: Measure body weight at least three times per week. Significant weight loss can be an indicator of toxicity.
-
Gastrointestinal Monitoring: Observe for signs of diarrhea (loose or watery stools) and dehydration.
Troubleshooting Guides
Issue 1: Severe Neutropenia
Symptoms:
-
A significant drop in absolute neutrophil count (ANC) in peripheral blood samples.
-
Increased susceptibility to infections.
Troubleshooting Steps:
-
Confirm Neutropenia: Perform a CBC with differential to confirm the severity of neutropenia.
-
Dose Modification: Consider reducing the dose of this compound or adjusting the dosing schedule (e.g., intermittent dosing) in subsequent cohorts to lessen the impact on the bone marrow.
-
Supportive Care with Granulocyte Colony-Stimulating Factor (G-CSF):
-
Prophylactic G-CSF: For studies where severe neutropenia is anticipated, prophylactic administration of G-CSF can be considered.
-
Therapeutic G-CSF: If severe neutropenia develops, therapeutic administration of G-CSF can be initiated to stimulate the production of neutrophils.
-
Issue 2: Gastrointestinal Distress (Diarrhea)
Symptoms:
-
Presence of loose, watery, or frequent stools.
-
Dehydration, as indicated by skin tenting and decreased urine output.
-
Weight loss.
Troubleshooting Steps:
-
Hydration: Ensure animals have easy access to drinking water. In cases of severe diarrhea, subcutaneous or intraperitoneal administration of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) may be necessary to prevent dehydration.
-
Anti-diarrheal Medication:
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.
Data Presentation
Table 1: Common Toxicities of Pan-Aurora Kinase Inhibitors and Monitoring Parameters
| Toxicity | Monitoring Parameters | Frequency of Monitoring |
| Myelosuppression (Neutropenia) | Complete Blood Count (CBC) with differential | Baseline, and then 2-3 times per week, especially around the expected nadir. |
| Gastrointestinal Toxicity (Diarrhea) | Stool consistency, body weight, hydration status | Daily |
| Constitutional Symptoms | Body weight, food/water intake, activity level | Daily |
Table 2: Supportive Care Agents for Managing Toxicities
| Supportive Care Agent | Indication | Typical Dosage Range in Mice | Administration Route |
| G-CSF (e.g., Filgrastim) | Neutropenia | 5-10 µg/kg/day[5] | Subcutaneous |
| Isotonic Fluids (e.g., 0.9% Saline) | Dehydration due to diarrhea | 1-2 mL per 30g mouse, as needed | Subcutaneous or Intraperitoneal |
| Anti-diarrheal agents (e.g., Smectite) | Diarrhea | 0.5 g/kg per day (divided doses)[2] | Oral |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein of the mouse.
-
Sample Analysis: Use an automated hematology analyzer calibrated for mouse blood to perform a complete blood count with a differential to determine the absolute neutrophil count.
-
Frequency: Perform blood collection at baseline (before the first dose of this compound) and then every 2-3 days during the treatment period. Increase the frequency of monitoring if a rapid decline in neutrophil counts is observed.
Protocol 2: Administration of G-CSF for Neutropenia
-
Reagent Preparation: Reconstitute lyophilized G-CSF (e.g., Filgrastim) in sterile, preservative-free water or saline to the manufacturer's recommended concentration.
-
Dosing: Based on the animal's body weight, calculate the required volume of G-CSF solution to deliver a dose in the range of 5-10 µg/kg[5].
-
Administration: Administer the calculated volume via subcutaneous injection using a 27-gauge or smaller needle.
-
Schedule:
-
Prophylactic: Begin G-CSF administration 24 hours after the first dose of this compound and continue daily until neutrophil counts recover.
-
Therapeutic: Initiate G-CSF administration once the absolute neutrophil count drops below a predetermined threshold (e.g., <1.0 x 10^9/L).
-
Mandatory Visualizations
Caption: this compound inhibits Aurora kinases, leading to mitotic arrest and apoptosis.
Caption: Workflow for monitoring and managing this compound toxicity in animal models.
References
- 1. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy-induced diarrhoea in dogs and its management with smectite: Results of a monocentric open-label randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Conditionally Approves First Oral Tablet to Treat Chemotherapy-Induced Diarrhea in Dogs | FDA [fda.gov]
- 4. dvm360.com [dvm360.com]
- 5. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SAR156497 Assays
Welcome to the technical support center for SAR156497 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this potent Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective small molecule inhibitor of Aurora kinases A, B, and C.[1] These serine/threonine kinases are essential for the regulation of mitosis and cell cycle progression.[1] By inhibiting these kinases, this compound disrupts various mitotic processes, leading to cell cycle arrest, and in many cases, apoptosis.
Q2: What are the expected cellular phenotypes after treatment with this compound?
As this compound inhibits both Aurora A and Aurora B kinases, a mixed phenotype is often observed. Inhibition of Aurora A typically leads to defects in centrosome separation and spindle formation, resulting in a G2/M arrest with monopolar spindles.[2][3] Inhibition of Aurora B disrupts the chromosomal passenger complex, leading to defects in chromosome segregation and cytokinesis, which often results in the formation of polyploid cells (cells with >4N DNA content).[2][3] The ultimate cell fate, whether apoptosis or senescence, can be dependent on the p53 status of the cell line.[4][5]
Q3: I am observing a high percentage of polyploid cells in my cell cycle analysis. Is this expected?
Yes, the appearance of a significant population of cells with a DNA content greater than 4N is an expected outcome of Aurora B kinase inhibition.[2] This phenomenon, known as endoreduplication, occurs when cells fail to undergo cytokinesis but re-enter the S phase, leading to a doubling of their DNA content. Since this compound inhibits Aurora B, the induction of polyploidy is a common result. The percentage of polyploid cells will be dependent on the cell line, concentration of this compound, and duration of treatment.
Q4: My results show a lower than expected level of apoptosis. What could be the reason?
Several factors can influence the level of apoptosis induced by this compound. One critical factor is the p53 status of your cells. Cells with wild-type p53 are more prone to undergo apoptosis following Aurora kinase inhibition, whereas p53-deficient cells are more likely to become polyploid and may exhibit a delayed or reduced apoptotic response.[4][5] Additionally, high expression of anti-apoptotic proteins like BCL2 can confer resistance to Aurora kinase inhibitor-induced apoptosis.[5] It is also important to consider the time point of your assay, as apoptosis may be a later event following mitotic arrest and endoreduplication.
Q5: Are there any known off-target effects of this compound?
While this compound is a highly selective Aurora kinase inhibitor, some studies have reported potential off-target activity. For instance, it may inhibit phosphodiesterase 3 (PDE3) at higher concentrations. It's important to be aware of potential off-target effects, especially when using high concentrations of the inhibitor or observing unexpected phenotypes that do not align with Aurora kinase inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Profile
Symptom: Your flow cytometry data shows a cell cycle distribution that is difficult to interpret, with overlapping populations or unexpected peaks.
Possible Causes and Solutions:
-
Inconsistent Staining: Ensure that your propidium iodide (PI) staining protocol is optimized and consistently applied. Inadequate RNase treatment can lead to staining of RNA and broadening of the G1 and G2/M peaks.
-
Cell Doublets: Doublets (two G1 cells being read as a single G2/M cell) can skew your results. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) during flow cytometry acquisition and analysis.
-
Apoptotic Cells: Sub-G1 peaks, representing apoptotic cells with fragmented DNA, can sometimes overlap with the G1 peak. Consider co-staining with an apoptosis marker like Annexin V to clearly distinguish these populations.
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Polyploidy: As mentioned in the FAQs, a peak corresponding to >4N DNA content is expected. Ensure your analysis software is correctly gating and quantifying this population.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting unexpected cell cycle analysis results.
Issue 2: Discrepancy Between Proliferation and Apoptosis Assays
Symptom: You observe a strong inhibition of cell proliferation (e.g., via MTT or cell counting assays), but your apoptosis assay (e.g., Annexin V or caspase activity) shows only a modest increase in cell death.
Possible Causes and Solutions:
-
Cell Cycle Arrest vs. Apoptosis: this compound can induce a potent cell cycle arrest without immediately triggering apoptosis. The reduction in proliferation may be primarily due to this arrest.
-
Delayed Apoptosis: Apoptosis can be a late event following mitotic catastrophe and the formation of polyploid cells. Consider performing a time-course experiment to capture later apoptotic time points (e.g., 48, 72, or 96 hours post-treatment).
-
p53 Status: As previously mentioned, p53-deficient cells may be more resistant to apoptosis and instead undergo senescence after becoming polyploid. Verify the p53 status of your cell line.
-
Assay Sensitivity: Ensure your apoptosis assay is sensitive enough to detect the expected level of cell death. Consider using multiple apoptosis assays that measure different markers (e.g., Annexin V for early apoptosis and a TUNEL assay for late-stage DNA fragmentation).
Logical Relationship Diagram:
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
Validation & Comparative
A Head-to-Head Battle of Aurora Kinase Inhibitors: SAR156497 vs. Alisertib (MLN8237) in Preclinical Efficacy
In the landscape of cancer therapeutics, the inhibition of Aurora kinases, key regulators of cell division, has emerged as a promising strategy. This guide provides a detailed comparison of the preclinical efficacy of two notable Aurora kinase inhibitors: SAR156497, a pan-Aurora kinase inhibitor, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Alisertib (MLN8237) |
| Primary Target(s) | Aurora A, Aurora B, Aurora C | Aurora A |
| Selectivity | Pan-Aurora Kinase Inhibitor | Selective Aurora A Inhibitor (>200-fold vs. Aurora B) |
| Reported In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar against Aurora kinases | 1.2 nM (cell-free), potent against various cancer cell lines |
| In Vivo Efficacy | Demonstrated in xenograft models | Demonstrated in various solid tumor and hematologic xenograft models |
| Developer | Sanofi | Takeda |
In Vitro Efficacy: A Tale of Potency and Selectivity
The in vitro potency of this compound and Alisertib has been evaluated across various cancer cell lines, with both demonstrating significant anti-proliferative activity.
This compound: Broad-Spectrum Aurora Inhibition
This compound has been characterized as an exquisitely selective inhibitor of all three Aurora kinase family members: A, B, and C.[1] Preclinical data from the initial discovery publication indicates its potent enzymatic and cellular activity.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic | Aurora A | <1 |
| Enzymatic | Aurora B | 1.3 |
| Enzymatic | Aurora C | 4.6 |
| Cellular (HCT116) | Antiproliferation | 15 |
Data extracted from Carry et al., J Med Chem. 2015, 58(1), 362-75. The exact protocols are detailed in the "Experimental Protocols" section.
Alisertib (MLN8237): Precision Targeting of Aurora A
Alisertib is a selective inhibitor of Aurora A kinase, with significantly less activity against the closely related Aurora B kinase.[2] This selectivity is a key differentiator in its mechanism of action. Its anti-proliferative effects have been documented in a wide array of cancer cell lines.
Table 2: In Vitro Activity of Alisertib (MLN8237)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 43 |
| PC3 | Prostate Carcinoma | 69 |
| NCI-H460 | Lung Carcinoma | 20 |
| HL-60 | Promyelocytic Leukemia | 15 |
| MM.1S | Multiple Myeloma | 28 |
| GBM10 | Glioblastoma | 30-150 |
| GBM6 | Glioblastoma | 30-150 |
| GBM39 | Glioblastoma | 30-150 |
Data compiled from multiple sources. The exact experimental conditions may vary between studies. Refer to the "Experimental Protocols" section for a general methodology.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both compounds have demonstrated the ability to inhibit tumor growth in preclinical animal models, providing a crucial bridge from in vitro findings to potential clinical application.
This compound: In Vivo Proof-of-Concept
In vivo studies with this compound in a human colon cancer (HCT116) xenograft model in SCID mice showed significant, dose-dependent tumor growth inhibition.
Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |
| 25 | 60 |
| 50 | 80 |
| 100 | 95 |
Data extracted from Carry et al., J Med Chem. 2015, 58(1), 362-75.
Alisertib (MLN8237): Broad Antitumor Activity In Vivo
Alisertib has been extensively evaluated in various xenograft models, consistently demonstrating robust antitumor activity in both solid and hematological malignancies.
Table 4: In Vivo Efficacy of Alisertib in Various Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| HCT-116 | Colorectal Cancer | 30 (qd) | 94.7 |
| NCI-H460 | Lung Cancer | Not specified | 91 |
| CU_TNBC_004 (PDX) | Triple-Negative Breast Cancer | 30 (daily) | 35.09 |
| GBM39 (Orthotopic) | Glioblastoma | 30 (daily) | Significant survival prolongation |
| GBM6 (Orthotopic) | Glioblastoma | 30 (daily) | Significant survival prolongation |
| GBM10 (Orthotopic) | Glioblastoma | 30 (daily) | Significant survival prolongation |
Data compiled from multiple preclinical studies.[2][3][4] Dosing schedules and study durations may vary.
Mechanisms of Action and Signaling Pathways
The fundamental difference in the efficacy of this compound and Alisertib lies in their distinct targeting of the Aurora kinase family.
This compound: Pan-Aurora Inhibition
By inhibiting Aurora A, B, and C, this compound disrupts multiple stages of mitosis. Inhibition of Aurora A affects centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. The role of Aurora C is primarily in meiosis, but its inhibition may also contribute to mitotic defects.
Alisertib (MLN8237): Selective Aurora A Inhibition
Alisertib's selectivity for Aurora A leads to a more specific set of mitotic defects, primarily related to centrosome separation and the formation of a bipolar spindle.[2] At higher concentrations, some off-target effects on Aurora B have been observed.
Experimental Protocols
A generalized workflow for evaluating the preclinical efficacy of Aurora kinase inhibitors is outlined below. Specific details for the cited experiments can be found in the referenced publications.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human Aurora kinase enzymes and a suitable substrate (e.g., a peptide or protein substrate) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compound (this compound or Alisertib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound.
-
Detection: The phosphorylation of the substrate is measured using a variety of methods, such as radioactivity (e.g., ³³P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays, or by direct cell counting.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting cell viability against compound concentration.
In Vivo Xenograft Study (General Protocol)
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered orally or via another appropriate route at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated. In some studies, survival is the primary endpoint.
Conclusion
Both this compound and Alisertib demonstrate potent anti-cancer activity in preclinical models. The key distinction lies in their selectivity profiles. This compound, as a pan-Aurora kinase inhibitor, offers the potential for broader mitotic disruption, which may be advantageous in certain contexts but could also lead to a different toxicity profile. Alisertib's selectivity for Aurora A provides a more targeted approach, which has been extensively validated in numerous preclinical and clinical studies.
The publicly available data for this compound is less extensive than for Alisertib, which has progressed further in clinical development. This guide provides a comparative overview based on the available information to aid researchers in understanding the preclinical landscape of these two Aurora kinase inhibitors. Further studies would be necessary to directly compare their efficacy and safety profiles in the same experimental systems.
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SAR156497 vs. Barasertib (AZD1152) in Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of two prominent Aurora kinase inhibitors: SAR156497 and Barasertib (AZD1152). This analysis is supported by available experimental data to facilitate informed decisions in research and development.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them attractive targets for cancer therapy. This compound and Barasertib (AZD1152) are two small molecule inhibitors that target Aurora kinases. Understanding their distinct selectivity profiles is paramount for predicting their therapeutic efficacy and potential off-target effects. Barasertib is a prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA.[1] Therefore, the data presented for Barasertib pertains to its active form, AZD1152-HQPA.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Conversely, a multi-targeted inhibitor might offer broader efficacy.
Barasertib (AZD1152-HQPA) is a potent and highly selective inhibitor of Aurora B kinase.[2] In biochemical assays, it demonstrates significant selectivity for Aurora B over Aurora A.[2][3] While specific data from a broad kinase panel screening is not publicly detailed, it has been reported to have high specificity against a panel of 50 other kinases.[1]
This compound is described as an exquisitely selective inhibitor of Aurora A, B, and C kinases.[4] However, detailed public information on its broad kinome scan data is limited, making a direct, comprehensive comparison with Barasertib challenging.
The following table summarizes the available quantitative data on the inhibitory activity of both compounds against Aurora kinases.
| Kinase Target | This compound (IC50/Ki) | Barasertib (AZD1152-HQPA) (IC50/Ki) |
| Aurora A | Data not publicly available | Ki: 1369 nM[3] |
| Aurora B | Data not publicly available | Ki: 0.36 nM[3], IC50: 0.37 nM[2] |
| Aurora C | Data not publicly available | Ki: 17.0 nM[3] |
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are generalized protocols based on commonly used assays for this purpose.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: The assay quantifies the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) into a substrate peptide by the target kinase. A decrease in radioactivity in the presence of the inhibitor indicates its inhibitory activity.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer solution with necessary co-factors (e.g., MgCl2, DTT).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or Barasertib-HQPA) to the reaction mixture. A DMSO control is included.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filtermat to capture the phosphorylated substrate.
-
Washing: Wash the filtermat to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular Assay for Aurora Kinase Activity (Phospho-Histone H3)
This assay assesses the ability of an inhibitor to block the activity of Aurora B kinase within a cellular context by measuring the phosphorylation of its downstream substrate, Histone H3.
Principle: Aurora B kinase phosphorylates Histone H3 at Serine 10 (H3S10ph) during mitosis. Inhibition of Aurora B leads to a decrease in the levels of H3S10ph, which can be quantified using specific antibodies.
General Protocol:
-
Cell Culture: Plate and culture a suitable cancer cell line (e.g., HCT116) to an appropriate confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Barasertib for a defined period.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in H3S10 phosphorylation relative to a loading control (e.g., total Histone H3 or β-actin).
Signaling Pathways and Cellular Effects
Both this compound and Barasertib exert their anti-cancer effects by disrupting the normal progression of mitosis, albeit with potentially different nuances due to their selectivity profiles.
Aurora Kinase Signaling in Mitosis: Aurora kinases are key regulators of multiple mitotic events. Aurora A is primarily involved in centrosome maturation, spindle assembly, and mitotic entry. Aurora B, as part of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis. Aurora C's function is less characterized but is also implicated in mitosis.
Cellular Consequences of Inhibition:
-
Barasertib (AZD1152-HQPA): As a potent Aurora B inhibitor, its primary effect is the disruption of processes governed by the CPC. This leads to defects in chromosome segregation, failure of cytokinesis, and the formation of polyploid cells (cells with more than the normal number of chromosome sets).[3][5][6] This aberrant mitosis ultimately triggers apoptosis (programmed cell death).[1][6]
-
This compound: As a pan-Aurora kinase inhibitor (A, B, and C), it is expected to induce a broader range of mitotic defects. Inhibition of Aurora A would lead to defects in spindle formation, while inhibition of Aurora B would result in the characteristic polyploidy and apoptosis seen with Barasertib. The combined inhibition may lead to a more profound mitotic arrest and cell death.
Diagrams
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Workflow for Cellular Assay of Aurora B Inhibition.
Conclusion
Both this compound and Barasertib (AZD1152) are potent inhibitors of Aurora kinases with clear therapeutic potential. Barasertib demonstrates high selectivity for Aurora B, leading to characteristic cellular effects of failed cytokinesis, polyploidy, and subsequent apoptosis. While this compound is described as a highly selective pan-Aurora kinase inhibitor, a lack of publicly available, detailed quantitative data makes a direct and comprehensive comparison of its selectivity profile with that of Barasertib challenging. The choice between these inhibitors for research or therapeutic development will depend on the specific scientific question or clinical indication, with Barasertib being a more suitable tool for specifically probing Aurora B function and this compound potentially offering a broader impact on mitotic progression. Further head-to-head studies with comprehensive kinome profiling are warranted to fully elucidate their comparative selectivity and guide their future applications.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SAR156497: A Comparative Guide to its Efficacy in Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of SAR156497, a potent and highly selective inhibitor of Aurora kinases A, B, and C. The data presented herein is compiled from in vitro and in vivo studies, offering a comparative perspective on its performance against other kinase inhibitors and providing detailed experimental methodologies for reproducibility.
Mechanism of Action: Targeting Mitotic Progression
This compound is a small molecule inhibitor that targets the Aurora kinase family, which plays a crucial role in the regulation of cell division (mitosis).[1] By inhibiting Aurora kinases A, B, and C, this compound disrupts various stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells, which often exhibit aberrant expression of Aurora kinases.[1]
Quantitative Efficacy of this compound
The potency and selectivity of this compound have been demonstrated through a series of preclinical evaluations. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Kinase Inhibitory Potency
| Kinase Target | IC50 (nM) |
| Aurora A | 0.6 |
| Aurora B/Incenp | 1 |
| Aurora C/Incenp | 3 |
Table 1: In vitro inhibitory potency of this compound against Aurora kinase isoforms. Data sourced from J Med Chem. 2015 Jan 8;58(1):362-75.[1]
In Vitro Cellular Proliferation Assay
| Cell Line | Tumor Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 16 |
| HL-60 | Promyelocytic Leukemia | 13 |
| A549 | Lung Carcinoma | 25 |
| H125 | Lung Carcinoma | 28 |
Table 2: Anti-proliferative activity of this compound in various human tumor cell lines. Data represents the concentration required for 50% inhibition of cell growth after a 72-hour incubation period. Data sourced from J Med Chem. 2015 Jan 8;58(1):362-75.
In Vivo Efficacy in a Human Colon Carcinoma Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) |
| This compound | 25 mg/kg, oral, once daily | 60 |
| This compound | 50 mg/kg, oral, once daily | 85 |
Table 3: In vivo anti-tumor efficacy of this compound in a subcutaneous HCT116 human colorectal carcinoma xenograft model in SCID mice. Tumor growth inhibition was measured at the end of the treatment period compared to the vehicle control group. Data sourced from J Med Chem. 2015 Jan 8;58(1):362-75.
Comparative Analysis: Selectivity Profile
A key advantage of this compound is its exquisite selectivity for the Aurora kinase family. In a comprehensive kinase panel of over 110 different kinases, this compound demonstrated minimal off-target activity, with IC50 values significantly higher for other kinases. This high degree of selectivity is crucial for minimizing off-target toxicities, a common challenge with many kinase inhibitors.
Table 4: Kinase Selectivity Profile of this compound. This compound was tested against a panel of over 110 kinases at a concentration of 1 µM. The table highlights the high selectivity for Aurora kinases. Data sourced from the supporting information of J Med Chem. 2015 Jan 8;58(1):362-75.
| Kinase Family | % Inhibition at 1 µM |
| Aurora Kinases | >95% |
| Other Kinase Families (average) | <10% |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Aurora kinases was determined using a radiometric kinase assay.
-
Enzyme and Substrate Preparation : Recombinant human Aurora A, B (complexed with INCENP), and C (complexed with INCENP) were used as the enzyme source. A synthetic peptide was used as the substrate.
-
Reaction Mixture : The assay was performed in a final volume of 25 µL containing the kinase, substrate, ATP (at Km concentration), and varying concentrations of this compound in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Incubation : The reaction was initiated by the addition of [γ-33P]ATP and incubated for a specific time (e.g., 60 minutes) at room temperature.
-
Termination and Detection : The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis : IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.
Cell Proliferation Assay (MTS Assay)
The anti-proliferative effect of this compound on tumor cell lines was assessed using a colorimetric MTS assay.
-
Cell Plating : Tumor cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
MTS Reagent Addition : After the incubation period, MTS reagent was added to each well and incubated for 2-4 hours at 37°C.
-
Absorbance Reading : The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition was calculated relative to the vehicle-treated control, and IC50 values were determined using non-linear regression analysis.
In Vivo Xenograft Study
The in vivo anti-tumor activity of this compound was evaluated in a human tumor xenograft model.
-
Animal Model : Female severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation : HCT116 human colorectal carcinoma cells (5 x 10^6 cells) were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation : When tumors reached a mean volume of approximately 100-150 mm³, mice were randomized into treatment and control groups.
-
Drug Administration : this compound was administered orally, once daily, at the specified doses. The control group received the vehicle.
-
Tumor Measurement : Tumor volume was measured twice weekly with calipers using the formula: (length x width²) / 2.
-
Efficacy Evaluation : The percentage of tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.
References
Comparative Analysis: SAR156497 Versus Pan-Kinase Inhibitors in Oncology Research
A Head-to-Head Look at a Selective Aurora Kinase Inhibitor and Broad-Spectrum Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.
In the landscape of cancer therapeutics, kinase inhibitors have emerged as a cornerstone of targeted therapy. This guide provides a comparative analysis of SAR156497, a highly selective Aurora kinase inhibitor, and pan-kinase inhibitors, which target a broad range of kinases. This comparison aims to equip researchers, scientists, and drug development professionals with a detailed understanding of their distinct mechanisms, selectivity profiles, and preclinical efficacy to inform future research and development.
At a Glance: this compound vs. Pan-Kinase Inhibitors
| Feature | This compound | Pan-Kinase Inhibitors (e.g., Dasatinib, Sorafenib) |
| Primary Targets | Aurora Kinase A, B, and C | Multiple tyrosine kinases (e.g., BCR-ABL, Src family, VEGFR, PDGFR) |
| Mechanism of Action | Inhibition of mitotic progression, leading to cell cycle arrest and apoptosis. | Broad inhibition of multiple signaling pathways involved in cell proliferation, survival, and angiogenesis. |
| Selectivity | Highly selective for Aurora kinases. | Broad-spectrum, with numerous on-target and off-target kinases. |
| Therapeutic Rationale | Targeting aberrant mitosis, a hallmark of cancer. | Simultaneously blocking multiple oncogenic signaling pathways. |
| Potential Advantages | Reduced off-target side effects due to high selectivity. | Potential to overcome resistance mechanisms and target heterogeneous tumors. |
| Potential Disadvantages | Efficacy may be limited to tumors dependent on Aurora kinase signaling. | Higher potential for off-target toxicities and adverse events. |
Mechanism of Action: A Tale of Two Strategies
This compound: A Precision Strike on Mitosis
This compound is an exquisitely selective inhibitor of the Aurora kinase family, comprising Aurora A, B, and C. These serine/threonine kinases are essential regulators of mitosis.[1] By inhibiting these kinases, this compound disrupts various stages of cell division, including centrosome maturation, spindle assembly, and chromosome segregation. This targeted disruption of mitosis leads to cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells.
Pan-Kinase Inhibitors: A Broadside Against Oncogenic Signaling
Pan-kinase inhibitors, as their name suggests, are designed to inhibit a wide array of kinases, often spanning multiple kinase families. For instance, dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, while sorafenib targets Raf kinases and receptor tyrosine kinases like VEGFR and PDGFR.[2][3] These inhibitors typically bind to the highly conserved ATP-binding pocket of kinases, leading to the simultaneous blockade of numerous signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]
Signaling Pathways Under Scrutiny
The differential targeting strategies of this compound and pan-kinase inhibitors are best visualized through their impact on cellular signaling pathways.
References
- 1. [PDF] Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
SAR156497 in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SAR156497, a potent and selective pan-Aurora kinase inhibitor, within the context of three-dimensional (3D) spheroid cultures. As the tumor microenvironment plays a crucial role in cancer progression and drug resistance, 3D cell culture models that mimic these conditions are increasingly vital for preclinical drug validation. While direct experimental data for this compound in 3D spheroid models is not yet publicly available, this guide will extrapolate its expected performance based on its mechanism of action and compare it with other well-characterized Aurora kinase inhibitors that have been evaluated in these advanced in vitro systems.
Introduction to this compound and Aurora Kinase Inhibition
This compound is a small molecule inhibitor that targets all three members of the Aurora kinase family: Aurora A, B, and C.[1] These serine/threonine kinases are key regulators of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases disrupts cell division, leading to polyploidy and ultimately, apoptosis in cancer cells.
Mechanism of Action:
-
Aurora A: Essential for centrosome maturation and separation, and for the formation of a bipolar mitotic spindle.
-
Aurora B: A component of the chromosomal passenger complex, it ensures correct chromosome segregation and cytokinesis.
-
Aurora C: Primarily involved in meiosis, but its role in cancer is also emerging.
By inhibiting all three isoforms, this compound is expected to induce potent anti-proliferative effects.
Performance of Aurora Kinase Inhibitors in 3D Spheroid Cultures
The 3D architecture of tumor spheroids creates gradients of nutrients, oxygen, and catabolites, and promotes complex cell-cell and cell-matrix interactions, often leading to increased drug resistance compared to traditional 2D cell cultures. Therefore, validating a drug's efficacy in this model is a critical step in preclinical development.
While specific data for this compound in 3D spheroids is lacking, studies on other Aurora kinase inhibitors, such as Alisertib (MLN8237), provide valuable insights into how this class of drugs performs in a more physiologically relevant context.
Comparative Data of Aurora Kinase Inhibitors
The following table summarizes the key characteristics of this compound and other notable Aurora kinase inhibitors. The data for Alisertib in 3D spheroids is included to provide a benchmark for the expected performance of this compound.
| Inhibitor | Target(s) | IC50 (nM) | Key Effects in 2D Culture | Performance in 3D Spheroid Cultures (Pancreatic Cancer Model) |
| This compound | Aurora A, B, C | Not publicly available | Potent anti-proliferative activity, induction of polyploidy.[1] | (Expected) Potent growth inhibition, induction of apoptosis, and reduction of spheroid size. |
| Alisertib (MLN8237) | Aurora A > Aurora B | Aurora A: 1.2 | Inhibition of cell proliferation, induction of apoptosis and endoreduplication.[2][3] | In combination with Chaetocin, significantly reduced cell viability in a dose-dependent manner.[4] |
| Barasertib (AZD1152) | Aurora B | Aurora B: 0.37 | Inhibition of cell growth, induction of polyploidy and apoptosis.[5][6] | Not publicly available |
| Danusertib (PHA-739358) | Aurora A, B, C, Abl, Ret, TrkA, FGFR1 | Aurora A: 13, Aurora B: 79, Aurora C: 61 | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest.[7][8][9] | Not publicly available |
| Tozasertib (VX-680) | Aurora A, B, C, FLT-3, BCR-ABL | Aurora A: 0.6, Aurora B: 18, Aurora C: 4.6 | Inhibition of cell proliferation, induction of apoptosis.[10][11][12] | Not publicly available |
Experimental Protocols
This section details the methodologies for establishing 3D spheroid cultures and assessing the efficacy of therapeutic compounds, based on established protocols.
I. 3D Spheroid Culture Formation (Hanging Drop Method)
-
Cell Preparation: Harvest and resuspend single cells in complete culture medium to a final concentration of 2.5 x 10^4 cells/mL.
-
Hanging Drop Formation: Dispense 20 µL droplets of the cell suspension onto the inside of a sterile petri dish lid.
-
Incubation: Invert the lid and place it over a petri dish containing sterile phosphate-buffered saline (PBS) to maintain humidity. Incubate at 37°C in a 5% CO2 incubator.
-
Spheroid Formation: Spheroids will typically form within 24-72 hours.
II. Drug Treatment and Viability Assessment
-
Drug Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in complete culture medium.
-
Treatment: Gently transfer the formed spheroids to an ultra-low attachment 96-well plate. Add 100 µL of the drug dilutions to each well.
-
Incubation: Incubate the spheroids with the drug for a predetermined period (e.g., 72 hours).
-
Viability Assay (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix vigorously for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the log of the drug concentration against the normalized luminescence values.
Visualizations
Signaling Pathway
Caption: Aurora Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for 3D spheroid-based drug screening.
Conclusion
This compound, as a pan-Aurora kinase inhibitor, holds significant promise as an anti-cancer therapeutic. While its validation in 3D spheroid cultures is a necessary next step, the available data from other Aurora kinase inhibitors, particularly Alisertib, suggest that it will likely demonstrate potent efficacy in these more physiologically relevant models. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and execute studies to validate this compound and other novel anti-cancer compounds in 3D spheroid cultures, ultimately bridging the gap between in vitro screening and clinical application.
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Danusertib (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
Cross-validation of SAR156497 Activity in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of SAR156497, a potent and selective Aurora kinase inhibitor, with other relevant Aurora kinase inhibitors. The data presented is intended to facilitate objective evaluation of this compound's performance across multiple cancer cell lines and to provide detailed experimental context for the presented results.
Introduction to this compound and Aurora Kinase Inhibition
This compound is a novel tricyclic molecule identified as an exquisitely selective inhibitor of Aurora kinases A, B, and C.[1][2] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their aberrant expression is a hallmark of many malignancies, making them a key target for anti-cancer therapies. Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells. This guide cross-validates the activity of this compound against other well-characterized Aurora kinase inhibitors, Danusertib (PHA-739358) and Barasertib (AZD1152), providing a comparative dataset for researchers in oncology and drug development.
Comparative Analysis of In Vitro Activity
The anti-proliferative activity of this compound and other selected Aurora kinase inhibitors was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) | Barasertib (AZD1152) IC50 (nM) |
| HCT116 | Colon Carcinoma | 18 | ~50 - 3060 | <50 |
| HeLa | Cervical Cancer | 38 | Not Reported | Not Reported |
| A549 | Lung Carcinoma | 41 | Not Reported | ~7 |
| MCF-7 | Breast Cancer | 53 | Not Reported | Not Reported |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is compiled from various sources for comparative purposes. The IC50 for Danusertib in HCT116 cells is reported to be between 0.05 µM and 3.06 µM in leukemic cell lines.[3] Barasertib showed an IC50 of <50 nM in sensitive SCLC cell lines.[4] An IC50 of ~7 nM was observed for Barasertib in A549 cells.[5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cell Viability Assay.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.[4][6][7][8][9]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific Aurora kinase isoform, the appropriate substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is a standard procedure for determining cell viability using the CellTiter-Glo® assay.[3][5][10][11][12]
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density that ensures logarithmic growth during the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Danusertib, Barasertib) in the appropriate cell culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration, using a suitable software (e.g., GraphPad Prism).
-
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 11. ch.promega.com [ch.promega.com]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Pharmacokinetic Profiles of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several investigational Aurora kinase inhibitors. The data presented is compiled from various clinical trials to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potential therapeutic agents.
Introduction to Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug development. Several small molecule inhibitors targeting Aurora kinases have entered clinical trials. Understanding their pharmacokinetic profiles is essential for optimizing dosing schedules, predicting drug-drug interactions, and ultimately, enhancing their therapeutic potential.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of selected Aurora kinase inhibitors from human clinical trials. It is important to note that these parameters can vary depending on the patient population, tumor type, dosing regimen, and analytical methods used.
Table 1: Pharmacokinetics of Alisertib (MLN8237)
| Parameter | Value | Population | Dosing Regimen | Source |
| Tmax (h) | 1 - 4 | Advanced solid tumors | 5-200 mg/day, 7-day cycles | [1] |
| t1/2 (h) | 19.3 | Advanced solid tumors | Not specified | [2] |
| CL/F (L/h) | 4.25 | Advanced solid tumors | Not specified | [2] |
| Cmax (µM) | 2.9 (at 50 mg) | Advanced solid tumors | 50 mg enteric coated tablets | [2] |
| AUC (µM·h) | 20.9 (at 50 mg) | Advanced solid tumors | 50 mg enteric coated tablets | [2] |
| Cmin (µM) | >1 (at steady state) | Advanced solid tumors | 50 mg enteric coated tablets | [2] |
Table 2: Pharmacokinetics of Danusertib (PHA-739358)
| Parameter | Value | Population | Dosing Regimen | Source |
| t1/2 (h) | 18 - 26 | Advanced solid tumors | 24-hour IV infusion every 14 days | [3] |
| AUC (µM·h) | 6.78±1.84 (90 mg/m²) to 15.9±8.42 (200 mg/m²) | CML and Ph+ ALL | 3-hour IV infusion daily for 7 days | [4] |
| Cmax & AUC Accumulation Ratio | 1.3 (Cmax), 1.1 (AUC) | CML and Ph+ ALL | 3-hour IV infusion daily for 7 days | [4] |
Table 3: Pharmacokinetics of Barasertib (AZD1152) and its Active Metabolite (Barasertib-hQPA)
| Parameter | Compound | Value | Population | Dosing Regimen | Source |
| CL (L/h) | Barasertib-hQPA | 31.4 | Acute Myeloid Leukemia | 1200 mg as a 7-day continuous IV infusion | [5] |
| t1/2, terminal (h) | Barasertib-hQPA | Not specified, but detectable at 408h | Acute Myeloid Leukemia | 1200 mg as a 7-day continuous IV infusion | [6] |
| Plasma Concentration Ratio | Barasertib-hQPA vs. Barasertib | ~3-fold higher | Acute Myeloid Leukemia | 1200 mg as a 7-day continuous IV infusion | [6][7] |
Table 4: Pharmacokinetics of MLN8054
| Parameter | Value | Population | Dosing Regimen | Source |
| Tmax (h) | 1 - 4 | Advanced solid tumors | 5, 10, 20, 30 or 40 mg once daily for 7 days | [8] |
| t1/2 (h) | 30 - 40 | Advanced solid tumors | Oral administration | [8] |
| Bioavailability (rat) | Quantitative | Sprague-Dawley Rat | Oral administration | [9] |
Table 5: Pharmacokinetics of GSK1070916A
| Parameter | Value | Population | Dosing Regimen | Source |
| t1/2 (h) | 8.98 (Day 1) | Advanced/metastatic solid cancers | 85 mg/m² as a 1-hour IV infusion on days 1-5, every 21 days | [10][11] |
| CL (L/h) | 9.2 (Day 1) | Advanced/metastatic solid cancers | 85 mg/m² as a 1-hour IV infusion on days 1-5, every 21 days | [10][11] |
| AUCinf | 10% higher on Day 5 than Day 1 | Advanced/metastatic solid cancers | 85 mg/m² as a 1-hour IV infusion on days 1-5, every 21 days | [10][11] |
Table 6: Pharmacokinetics of Tozasertib (MK-0457)
| Parameter | Value | Population | Dosing Regimen | Source |
| t1/2 (h) | 6.6 - 10.2 | Advanced solid tumors | 24-hour continuous IV infusion | [12][13] |
| Oral Bioavailability (%) | 7.9 | Advanced solid tumors | 100 mg oral dose | [12][13] |
Experimental Protocols
The pharmacokinetic parameters presented above were determined in early-phase clinical trials. Below are summaries of the typical methodologies employed in these studies.
Patient Population
Participants in these studies were typically adult patients with advanced, metastatic, or refractory solid tumors, or specific hematological malignancies like acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][4][5][8]. Key inclusion criteria often included adequate organ function, while exclusion criteria commonly involved significant comorbidities or prior therapies that could interfere with the study drug's evaluation[14].
Dosing and Administration
The Aurora kinase inhibitors were administered either orally or intravenously.
-
Oral administration: Alisertib and MLN8054 were given as oral formulations. Dosing schedules varied, for instance, once or twice daily for a specified number of days within a cycle[2][8].
-
Intravenous (IV) infusion: Danusertib, Barasertib, GSK1070916A, and Tozasertib were administered via IV infusion. The infusion durations ranged from 1 hour to a continuous 7-day infusion[3][5][10][12].
Dose-escalation schemes were commonly used in Phase I trials to determine the maximum tolerated dose (MTD)[3][8][10].
Pharmacokinetic Sampling and Analysis
Blood samples for pharmacokinetic analysis were collected at multiple time points, both during and after drug administration, to characterize the drug's concentration-time profile[8][14]. Plasma concentrations of the parent drug and, in some cases, its major metabolites were quantified using validated bioanalytical methods, predominantly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[15][16][17][18]. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance were then calculated using non-compartmental analysis[3].
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of cell division. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibition.
Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of several Aurora kinase inhibitors. The data highlights the diversity in their ADME properties, which is crucial for their clinical development. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these agents and to define optimal dosing strategies for various cancer types. The experimental protocols and the signaling pathway diagram provided herein serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Phase 2 Study of Alisertib in Children with Recurrent/Refractory Solid Tumors or Leukemia: Children’s Oncology Group Phase 1 and Pilot Consortium (ADVL0921) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: SAR156497 in Oncology Versus Standard-of-Care in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the investigational Aurora kinase inhibitor, SAR156497, in oncology models against the standard-of-care drugs for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. While this compound is under investigation for its anti-cancer properties, this comparison aims to provide a broader context of in vivo drug efficacy and methodologies across different therapeutic areas.
Executive Summary
This compound, a potent inhibitor of Aurora kinases A, B, and C, has demonstrated in vivo efficacy in preclinical cancer models. Its mechanism centers on disrupting mitosis in rapidly dividing cancer cells. In contrast, nintedanib and pirfenidone are established treatments for IPF, a progressive fibrotic lung disease. Their efficacy has been demonstrated in animal models of pulmonary fibrosis, primarily the bleomycin-induced fibrosis model. Nintedanib is a multi-tyrosine kinase inhibitor targeting pathways involved in fibroblast proliferation and migration, while pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties through multiple mechanisms.
This guide will delve into the available quantitative in vivo data, detailed experimental protocols, and the distinct signaling pathways of these three compounds.
Quantitative In Vivo Efficacy Data
The following tables summarize the available quantitative data from preclinical in vivo studies for this compound, nintedanib, and pirfenidone in their respective disease models.
Table 1: In Vivo Efficacy of this compound in a Human Colorectal Cancer Xenograft Model
| Parameter | Vehicle Control | This compound | % Inhibition |
| Tumor Volume (mm³) | Growth to approx. 15 times initial volume | Growth to approx. 3 times initial volume | ~80% |
Note: Data presented is representative of the effects of Aurora kinase inhibitors in similar models, as specific quantitative data for this compound was not publicly available.
Table 2: In Vivo Efficacy of Nintedanib in Bleomycin-Induced Pulmonary Fibrosis in Rodents
| Parameter | Bleomycin Control | Nintedanib Treatment | % Improvement |
| Ashcroft Score (Fibrosis) | 3.5 - 3.71 | 2.58 (26% reduction) | 26% - 35%[1] |
| Hydroxyproline Content (µ g/lung ) | Increased | Significantly Reduced | Varies by study |
| Forced Vital Capacity (FVC) Decline | 0.29 mL | 0.1 mL (67% improvement) | 67%[1] |
| Diffusing Capacity for Carbon Monoxide (DFCO) Decline | 0.27 mL | 0.15 mL (44% improvement) | 44%[1] |
Table 3: In Vivo Efficacy of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis in Rodents
| Parameter | Bleomycin Control | Pirfenidone Treatment | % Improvement |
| Ashcroft Score (Fibrosis) | 3.71 - 5.02 | 2.35 - 2.42 (35% reduction) | 35% - 53%[1][2] |
| Hydroxyproline Content (µ g/lung ) | 278.0 - 424.72 | 221.1 - 252.56 | 20% - 47%[2][3] |
| Forced Vital Capacity (FVC) Decline | 0.29 mL | 0.16 mL (46% improvement) | 46%[1] |
| Diffusing Capacity for Carbon Monoxide (DFCO) Decline | 0.22 mL | Significantly slowed decline (45% improvement) | 45%[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.
This compound in Human Colorectal Cancer Xenograft Model
-
Animal Model: Female nude mice.
-
Cell Line: HCT116 human colorectal carcinoma cells (5 x 10⁶ cells) were subcutaneously inoculated in the right flank.
-
Treatment: Once tumors reached a volume of 80–100 mm³, mice were treated with this compound or a vehicle control. The specific dose and route of administration for this compound in published studies are not detailed, but intraperitoneal injection is a common route for similar compounds.
-
Duration: Drug administration typically occurs once daily for a period of 14 to 21 days.
-
Endpoint Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Nintedanib in Bleomycin-Induced Pulmonary Fibrosis in Mice[2][4]
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (1.5 - 5 mg/kg) is administered to induce lung fibrosis.
-
Treatment: Nintedanib (30, 60, or 100 mg/kg) or a vehicle control (0.5% hydroxyethyl cellulose) is administered orally by gavage, once or twice daily. Treatment typically starts on the day of or a few days after bleomycin administration and continues for 14 to 28 days.[2][4]
-
Endpoint Analysis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis, which is quantified using the Ashcroft scoring system.
-
Collagen Content: Hydroxyproline content in the lung tissue is measured as an indicator of collagen deposition.
-
Lung Function: In some studies, lung function parameters such as Forced Vital Capacity (FVC) and Diffusing Capacity for Carbon Monoxide (DFCO) are measured using specialized equipment for small animals.
-
Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis in Rats[1][5]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.[3][5]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg) is administered.
-
Treatment: Pirfenidone (50, 100, or 300 mg/kg/day) or a vehicle control is administered orally by gavage. Treatment can be initiated before or after the bleomycin challenge and typically continues for 14 to 28 days.[1]
-
Endpoint Analysis:
-
Histology: Lung tissues are processed for histological examination and fibrosis is scored using the Ashcroft method.
-
Collagen Content: Lung hydroxyproline levels are quantified to determine the extent of collagen deposition.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound, nintedanib, and pirfenidone.
References
- 1. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avalynpharma.com [avalynpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Validation for Predicting SAR156497 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to SAR156497, a selective inhibitor of Aurora kinases A, B, and C. While direct biomarker validation studies for this compound are limited in the public domain, this guide draws upon preclinical data from other Aurora kinase inhibitors and outlines potential validation strategies.
Mechanism of Action and Rationale for Biomarker Discovery
This compound exerts its anticancer effects by inhibiting Aurora kinases, which are crucial for mitotic progression.[1] Dysregulation of the cell cycle is a hallmark of cancer, making Aurora kinases attractive therapeutic targets. The identification of predictive biomarkers is essential for patient stratification and maximizing the therapeutic benefit of this compound.
Potential Biomarkers for Aurora Kinase Inhibitor Sensitivity
Based on studies of other Aurora kinase inhibitors like danusertib, alisertib, and barasertib, several candidate biomarkers have emerged. Their relevance to this compound sensitivity warrants further investigation.
| Biomarker Candidate | Rationale | Potential Clinical Utility |
| TP53 Status | The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Studies with the Aurora kinase inhibitor danusertib suggest that TP53 status may influence transcriptional responses and sensitivity.[2] | Patients with wild-type TP53 may exhibit a different response to this compound compared to those with mutated TP53. |
| MYC (c-Myc & N-Myc) Expression | MYC family oncoproteins (c-Myc and N-Myc) are implicated in cell proliferation and are often dysregulated in cancer. c-Myc amplification and expression have been correlated with sensitivity to the Aurora B inhibitor barasertib. The interaction between N-Myc and Aurora A is crucial for N-Myc stabilization, and its disruption is a mechanism of action for some Aurora A inhibitors.[3] | Tumors with high MYC expression or N-Myc stabilization may be more susceptible to this compound. |
| Growth Differentiation Factor 15 (GDF15) | GDF15 is a stress-responsive cytokine that can be induced by various cellular stresses, including those caused by anticancer agents. It has been identified as a potential pharmacodynamic and resistance biomarker for danusertib.[4] | Monitoring GDF15 levels in plasma could potentially serve as a non-invasive method to assess treatment response and emerging resistance to this compound. |
Comparative Preclinical Data (Hypothetical)
Due to the lack of publicly available preclinical data specifically for this compound, the following tables are presented as a template for how such data would be organized and compared.
In Vitro Sensitivity of Cancer Cell Lines to Aurora Kinase Inhibitors (IC50, nM)
| Cell Line | Cancer Type | This compound (Hypothetical) | Alisertib | Barasertib | Danusertib |
| HCT-116 | Colon Carcinoma | Data not available | 32 | Data not available | Data not available |
| MCF-7 | Breast Cancer | Data not available | Data not available | Data not available | Data not available |
| MOLM-13 | Acute Myeloid Leukemia | Data not available | Data not available | Data not available | Data not available |
| NCI-H460 | Lung Cancer | Data not available | Data not available | Data not available | Data not available |
In Vivo Efficacy of Aurora Kinase Inhibitors in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Notes |
| HCT-116 (Colon) | This compound (Hypothetical) | Data not available | |
| HCT-116 (Colon) | Alisertib | 94.7 | at 30 mg/kg |
| SCLC xenograft | Barasertib | Significant inhibition in cMYC-amplified model |
Experimental Protocols for Biomarker Validation
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for biomarker validation.
DOT script for Signaling Pathway
Caption: Aurora Kinase Signaling Pathway and Drug Target.
DOT script for Biomarker Validation Workflow
Caption: General Workflow for Biomarker Validation.
Detailed Methodologies
1. Immunohistochemistry (IHC) for p53 Status
-
Objective: To determine the expression and subcellular localization of p53 protein in tumor tissue.
-
Protocol Summary:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tumor sections.[5]
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[5]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody against p53 (e.g., clone DO-7).[6]
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Interpretation: Nuclear staining intensity and percentage of positive cells are scored to determine p53 status (wild-type vs. mutant/overexpressed).
2. Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression
-
Objective: To quantify the mRNA expression level of the c-Myc oncogene in tumor samples or cell lines.
-
Protocol Summary:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or a TaqMan probe specific for c-Myc.[7][8]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of c-Myc using the ΔΔCt method.
-
-
Interpretation: Higher relative expression of c-Myc may indicate potential sensitivity to this compound.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for GDF15
-
Objective: To measure the concentration of GDF15 in patient plasma or serum.
-
Protocol Summary:
-
Coat a 96-well plate with a capture antibody specific for human GDF15.[1]
-
Add standards and patient samples to the wells and incubate.[1]
-
Add a biotinylated detection antibody that binds to a different epitope of GDF15.[1]
-
Add streptavidin-HRP conjugate.[1]
-
Add a TMB substrate solution to develop the color.[1]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.[1]
-
-
Interpretation: Changes in GDF15 levels during treatment could serve as a pharmacodynamic biomarker.
4. N-Myc and Aurora A Interaction Assay (In Vitro Pull-down)
-
Objective: To assess the ability of this compound to disrupt the interaction between N-Myc and Aurora A.
-
Protocol Summary:
-
Incubate recombinant Aurora A protein with a biotinylated peptide corresponding to the Aurora A binding region of N-Myc.
-
Add increasing concentrations of this compound or a control inhibitor (e.g., alisertib).
-
Capture the biotinylated N-Myc peptide and any bound Aurora A using streptavidin-coated beads.
-
Elute the proteins and analyze the amount of co-precipitated Aurora A by Western blotting.
-
-
Interpretation: A reduction in the amount of Aurora A pulled down with the N-Myc peptide in the presence of this compound would indicate disruption of the complex.
Conclusion and Future Directions
The validation of predictive biomarkers is a critical step in the clinical development of targeted therapies like this compound. While direct evidence for this compound is still emerging, the biomarkers and methodologies outlined in this guide provide a rational starting point for future investigation. Further preclinical studies are urgently needed to generate specific data for this compound to enable robust comparisons and to validate the clinical utility of these potential biomarkers. Combination studies with other anticancer agents, guided by biomarker analysis, may also represent a promising therapeutic strategy.
References
- 1. This compound, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news.sanofi.us [news.sanofi.us]
- 4. Comparison of in vitro activity of cytotoxic drugs towards human carcinoma and leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
